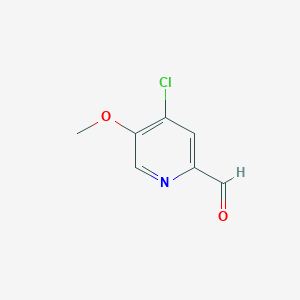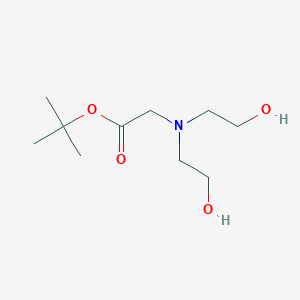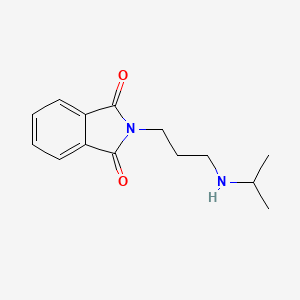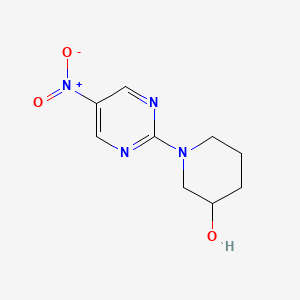![molecular formula C20H24N2O B1399169 3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one CAS No. 1361111-21-8](/img/structure/B1399169.png)
3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one
Overview
Description
3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one, also known as 3-PPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperazinone class of compounds, which are known for their ability to interact with proteins and other molecules. 3-PPP has been studied for its potential to act as a modulator of protein-protein interactions, and has been used to study the structure and function of proteins. In addition, 3-PPP has been used to study the mechanism of action of therapeutic agents, and to identify novel drug targets.
Scientific Research Applications
Catalytic Applications
Research has shown that compounds structurally related to "3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one" have been used as catalysts in chemical synthesis. For instance, silica-bonded N-propylpiperazine derivatives have been employed as recyclable catalysts for the synthesis of various organic compounds, including 4H-pyran derivatives, demonstrating the efficiency and reusability of these catalysts in facilitating condensation reactions in organic synthesis (Niknam et al., 2013).
Antimicrobial Activity
Another study focused on the synthesis and in vitro microbiological evaluation of novel series of compounds catalyzed by reusable silica-bonded N-propylpiperazine derivatives. These compounds were evaluated for their antimicrobial activity against different bacterial and fungal strains, highlighting the potential therapeutic applications of these molecules in combating microbial infections (Ghashang et al., 2015).
Pharmaceutical Applications
The development of compounds with potential as alpha 1-adrenoceptor antagonists and antihypertensive agents exemplifies the pharmaceutical relevance of these molecules. Research in this area has identified specific derivatives as promising candidates for further evaluation due to their selective activity and potential therapeutic benefits in managing hypertension (Chern et al., 1993).
Material Science Applications
Additionally, the structural and spectroscopic analysis of related compounds has contributed to material science, providing insights into the electronic and molecular structure of these compounds through experimental and theoretical methods. Such studies are crucial for understanding the properties and potential applications of these molecules in various fields (Al-Omary et al., 2014).
properties
IUPAC Name |
3-[(2-phenylphenyl)methyl]-1-propylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-13-22-14-12-21-19(20(22)23)15-17-10-6-7-11-18(17)16-8-4-3-5-9-16/h3-11,19,21H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAASVOQWBGUBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)




![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)




